
(R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester
Vue d'ensemble
Description
“®-tert-Butoxycarbonylaminophenylacetic acid methyl ester” is a type of ester. Esters are derived from carboxylic acids and alcohols . They are widely used in a variety of applications due to their diverse structures and properties .
Synthesis Analysis
The synthesis of esters can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of esters, including “®-tert-Butoxycarbonylaminophenylacetic acid methyl ester”, can be analyzed using mass spectrometry. The molecular weight is usually obtainable, and this is an important piece of information for identification purposes .Chemical Reactions Analysis
Esters undergo various chemical reactions. For instance, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Esters can also be reduced with lithium aluminum hydride , or react with Grignard reagents .Physical And Chemical Properties Analysis
Esters, including “®-tert-Butoxycarbonylaminophenylacetic acid methyl ester”, have diverse physical and chemical properties. These properties can be analyzed using techniques such as gas chromatography and mass spectrometry .Applications De Recherche Scientifique
Synthesis and Structural Analysis
(R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester and its derivatives are synthesized and analyzed to understand their structure and potential applications. For instance, the synthesis of enantiopure alliin analogues from L-cysteine demonstrates the creation of biologically active residues and their potential uses in various applications. The structural characterization of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester via single-crystal X-ray diffraction and DFT calculations reveals insights into its solid-state and gas-phase structures (Aversa et al., 2005), (Ejsmont et al., 2007).
Chemical Properties and Reactions
Research delves into the chemical properties and reactions involving (R)-tert-butoxycarbonylaminophenylacetic acid methyl ester derivatives. The study of the reaction of dicarbonates with carboxylic acids in the presence of weak Lewis acids highlights a method for synthesizing esters, demonstrating the chemical versatility and reactivity of these compounds (Bartoli et al., 2007).
Applications in Material Science
The compound and its derivatives find applications in material science. For example, the synthesis and analysis of amino acid-derived poly(methylpropargyl ester)s shed light on the creation of materials with specific chiroptical properties, indicating potential applications in areas requiring enantioselective materials (Qu et al., 2009).
Biomedical Applications
In the biomedical field, the derivatives of (R)-tert-butoxycarbonylaminophenylacetic acid methyl ester are explored for various purposes. The synthesis and biological efficacy of near-infrared photosensitizers derived from these compounds for fluorescence imaging and photodynamic therapy of cancer highlight the potential biomedical applications, demonstrating their significance in medical research and treatment (Patel et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUHEYOGXNRVCO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



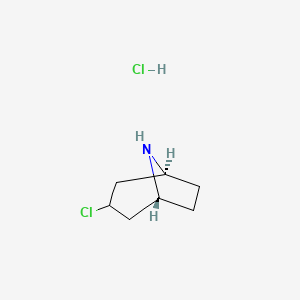

![6-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3103353.png)
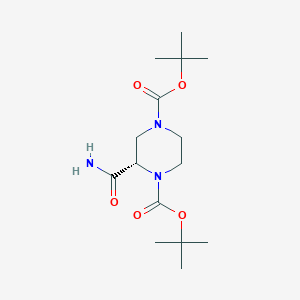
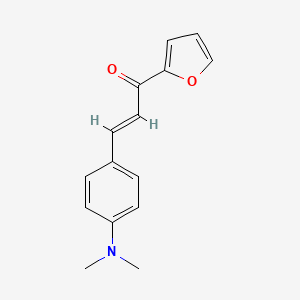
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3103375.png)

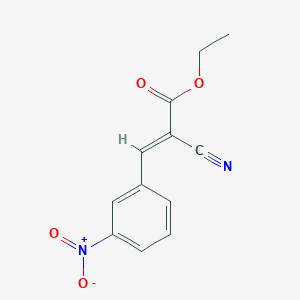
![2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (Z)-](/img/structure/B3103411.png)
![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)
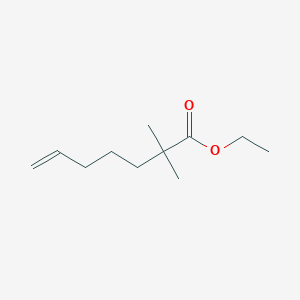
![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/structure/B3103428.png)
![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)
![1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3103448.png)